molecular formula C11H14N2O3 B3048525 N-(pyridin-3-ylcarbonyl)valine CAS No. 17274-85-0

N-(pyridin-3-ylcarbonyl)valine

Cat. No.: B3048525
CAS No.: 17274-85-0
M. Wt: 222.24 g/mol
InChI Key: QBWUAJGXNZOAQO-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylcarbonyl)valine is a synthetic organic compound (C10H14N2O2) designed for advanced chemical biology and drug discovery research. This valine conjugate features a pyridine ring coupled to the N-terminus of the amino acid valine, forming a pseudopeptide structure. Its primary research value lies in its application as a building block for bioconjugation and the development of novel pseudopeptides . The pyridine moiety offers a potential coordination site for metal complexes, while the valine component can facilitate transport and integration into peptide-based systems . Researchers utilize such amino acid conjugates to modify natural compounds, aiming to enhance their pharmacokinetic properties, including improved absorption, distribution, and reduced toxicity . The carboxylic acid functional group allows for further synthetic modification using standard coupling reagents, making it a versatile intermediate. This product is intended for use in proteomics, medicinal chemistry, and as a precursor for synthesizing more complex biomolecules. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(pyridine-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWUAJGXNZOAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305861
Record name N-(pyridin-3-ylcarbonyl)valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-85-0
Record name NSC172198
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(pyridin-3-ylcarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Pyridin 3 Ylcarbonyl Valine and Its Derivatives

Conventional Synthetic Routes to N-(pyridin-3-ylcarbonyl)valine

The primary challenge in synthesizing this compound lies in the efficient formation of the amide linkage between the carboxylic acid of the pyridine (B92270) moiety and the amine group of valine.

Amide Bond Formation Strategies for Pyridine-Amino Acid Conjugates

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed to facilitate this transformation. The most common approach involves the activation of the carboxylic acid group of nicotinic acid, making it more susceptible to nucleophilic attack by the amino group of valine. growingscience.com

Common Coupling Reagents: A variety of coupling reagents are employed to activate the carboxylic acid. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. Some of the most frequently used coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) are widely used. growingscience.comthieme-connect.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. thieme-connect.comluxembourg-bio.com

Uronium/Phosphonium Salts: Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide) and PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and are particularly useful in solid-phase peptide synthesis. mdpi.commerckmillipore.combeilstein-journals.org These reagents form active esters that readily react with amines. mdpi.com

Acid Chlorides: A classic method involves converting nicotinic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.comresearchgate.net The resulting nicotinoyl chloride is then reacted with valine, often in the presence of a base like pyridine to neutralize the HCl byproduct. growingscience.com

A study reported the coupling of nicotinic acid with various L-amino acid methyl esters, including valine, using the acid chloride method. researchgate.net Another approach involves the use of N,N'-diisopropylcarbodiimide (DIC) in combination with additives. growingscience.com Research has also demonstrated the use of HATU as a coupling reagent for the synthesis of N-Boc-amino acid-(N'-nicotinoyl) hydrazides, showcasing its effectiveness in forming amide bonds with nicotinic acid derivatives. mdpi.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (if any) Key Features
DCC, EDCI HOBt, HOAt Widely used, cost-effective. Additives suppress side reactions. thieme-connect.comluxembourg-bio.com
HATU, PyBOP None required High efficiency, suitable for solid-phase synthesis. mdpi.commerckmillipore.combeilstein-journals.org
Thionyl Chloride Pyridine Classic method, forms a highly reactive acid chloride. growingscience.comresearchgate.net
T3P Pyridine Mild conditions, low epimerization. organic-chemistry.org

Stereochemical Considerations in Valine Coupling Reactions

Valine possesses a chiral center at its α-carbon, and maintaining its stereochemical integrity during the coupling reaction is paramount, as the biological activity of the final compound is often dependent on its specific stereochemistry. The activation of the carboxylic acid can unfortunately lead to epimerization, the conversion of one stereoisomer into its diastereomer, at the α-carbon of the amino acid. mdpi.com

The primary mechanism for this loss of stereochemistry is the formation of an oxazolone (B7731731) intermediate. mdpi.comuniurb.it This planar and achiral intermediate can be protonated from either face, leading to a mixture of stereoisomers. The risk of oxazolone formation is influenced by several factors, including the nature of the activating group, the solvent, the base used, and the reaction temperature. mdpi.com

Strategies to Minimize Epimerization:

Choice of Coupling Reagent and Additives: The use of additives like HOBt and, more effectively, HOAt, can significantly suppress racemization by forming active esters that are less prone to oxazolone formation. luxembourg-bio.com Reagents like HATU are also known to minimize epimerization. mdpi.com A study on the coupling of benzoylvaline with valine methyl ester demonstrated that HOAt reduces racemization to about one-third to one-half the level found with HOBt. luxembourg-bio.com

Reaction Conditions: Performing the reaction at lower temperatures and using a non-polar solvent can help to reduce the rate of epimerization. luxembourg-bio.com The choice of base is also critical; sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine. unimi.it

Protecting Groups: The use of urethane-based N-protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), on the amino acid helps to prevent oxazolone formation and preserve chiral integrity. merckmillipore.com

Research has shown that even with efficient coupling agents, some level of epimerization can occur, particularly in segment couplings. luxembourg-bio.com For instance, the coupling of Z-Phe-Val-OH with alanine (B10760859) methyl ester using HOBt resulted in 4.1% of the LDL-isomer, which was reduced to less than 1-2% with HOAt. luxembourg-bio.com

Advanced Synthetic Approaches for this compound Analogs

The development of analogs of this compound with modified pyridine, valine, or amino acid components is crucial for exploring structure-activity relationships. This requires advanced synthetic strategies that allow for precise chemical modifications.

Chemo- and Regioselective Derivatization of the Pyridine Moiety

Modifying the pyridine ring of this compound allows for the introduction of various functional groups to tune its electronic and steric properties. The challenge lies in achieving chemo- and regioselectivity, directing the modification to a specific position on the pyridine ring.

Strategies for Pyridine Derivatization:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying pyridines without the need for pre-functionalized starting materials. researchgate.net This can be achieved through various methods, including transition metal-catalyzed reactions.

N-Oxide Chemistry: Pyridine N-oxides are versatile intermediates for the regioselective functionalization of the pyridine ring, particularly at the C2 and C4 positions. researchgate.netacs.orgresearchgate.netnih.gov The N-oxide group acts as a directing group, activating these positions for nucleophilic attack or metalation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are effective for introducing alkyl, aryl, or heteroaryl groups onto a pre-halogenated pyridine ring. nih.gov

For instance, a modular synthesis of 6-substituted pyridin-3-yl C-nucleosides was developed using a key intermediate, a TBDMS-protected 6-chloropyridin-3-yl C-2'-deoxyribonucleoside. nih.gov This intermediate underwent a series of palladium-catalyzed cross-coupling reactions to introduce various substituents at the 6-position. nih.gov

Modification of the Valine Side Chain and Carboxyl Group

Altering the valine side chain or the carboxyl group of this compound can significantly impact its biological properties.

Side Chain Modification: The isopropyl side chain of valine can be modified to introduce different alkyl or functional groups. This often requires the synthesis of a modified valine analog prior to coupling with nicotinic acid. For example, analogs such as 3-fluoro-valine and O-methyl-l-threonine have been incorporated into peptides. nih.gov

Carboxyl Group Modification: The carboxylic acid group of this compound can be converted into esters or amides.

Esterification: This can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Amidation: The carboxyl group can be activated and reacted with a primary or secondary amine to form a new amide bond. This is a common strategy for creating libraries of related compounds.

Unnatural Amino Acid Incorporation Techniques

Replacing valine with an unnatural amino acid opens up a vast chemical space for creating novel analogs. The incorporation of unnatural amino acids can be achieved through several methods.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a powerful technique for synthesizing peptides and their analogs. beilstein-journals.orgepo.orgscispace.comtudublin.ie In this method, the peptide is assembled sequentially on a solid support. This allows for the incorporation of a wide variety of natural and unnatural amino acids at any desired position in the sequence. tudublin.ie The use of automated synthesizers has made this a routine and efficient process. beilstein-journals.org

Chemical Aminoacylation: This in vitro method involves the chemical attachment of an unnatural amino acid to a suppressor tRNA. google.comgoogle.com This aminoacylated tRNA can then be used in a cell-free protein synthesis system to incorporate the unnatural amino acid at a specific site in a protein, which is programmed by a nonsense codon in the mRNA. google.comgoogle.com This technique offers the ability to incorporate a very wide range of unnatural amino acids. nih.gov

Chiral Macrocyclic Pyridine Synthesis via Amino Acid Hydrazides

The synthesis of chiral macrocyclic compounds incorporating a pyridine nucleus and amino acid residues represents a significant area of research, driven by their potential applications as synthetic ionophores and therapeutic agents. A common and effective strategy involves the use of amino acid hydrazides as key building blocks.

The general synthetic pathway commences with the coupling of a pyridine dicarboxylic acid derivative, typically pyridine-2,6-dicarbonyl dichloride, with an amino acid ester, such as a D-alanyl methyl ester. nih.govresearchgate.net This initial step yields a linear bis-amino acid ester of pyridine. Subsequent treatment of this diester with hydrazine (B178648) hydrate (B1144303) in a process known as hydrazinolysis affords the corresponding bis-hydrazide. nih.govresearchgate.net This dihydrazide is a versatile intermediate, poised for cyclization.

The macrocyclization step can be achieved through condensation with various dicarbonyl compounds or their equivalents. For instance, reaction with tetraacid dianhydrides like 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride in refluxing acetic acid leads to the formation of large macrocyclic octaamide-tetraimide pyridine derivatives. nih.govresearchgate.net Similarly, condensation with dialdehydes can yield macrocyclic hydrazones. ingentaconnect.com The chirality of the amino acid is preserved throughout the synthesis, imparting chirality to the final macrocycle.

IntermediateReagentProductReference
Pyridine-2,6-dicarbonyl dichlorideD-alanyl methyl ester2,6-bis-D-alanyl pyridine methyl ester nih.gov, researchgate.net
2,6-bis-D-alanyl pyridine methyl esterHydrazine hydratePyridine-2,6-dicarboxylic acid bis-hydrazide nih.gov, researchgate.net
Pyridine-2,6-dicarboxylic acid bis-hydrazide1,2,4,5-Benzenetetracarboxylic acid dianhydrideMacrocyclic octaamide-tetraimide pyridine nih.gov, researchgate.net
Nα-dinicotinoyl-bis[(l-phenylalaninyl-l-leucyl)hydrazide]Aromatic aldehydesSchiff base derivatives ingentaconnect.com

Synthesis of Polyamides Derived from Valine and Pyridine Dicarboxylic Acid

Polyamides incorporating amino acid residues are of interest as potentially biodegradable materials. The synthesis of polyamides derived from valine and pyridine dicarboxylic acid has been explored to study the influence of these monomers on the polymer's properties, such as thermal stability. nih.govresearchgate.netnih.gov

The synthetic approach typically involves the preparation of diamine monomers derived from amino acids, which are then polymerized with dicarboxylic acid derivatives. For instance, new polyamides have been prepared based on the condensation of diamines containing amino acid linkages with pyridine dicarboxylic acid. nih.govresearchgate.netnih.gov These studies have shown that the incorporation of a pyridine ring into the polymer backbone can influence the thermal stability of the resulting polyamide. researchgate.net Furthermore, the nature of the amino acid, such as valine, also plays a crucial role in determining the properties of the polymer; for example, valine-containing polymers have been reported to be amorphous. nih.gov

Monomer 1Monomer 2Polymer TypeKey FindingReference
Diamine derived from ValinePyridine dicarboxylic acidPolyamideValine-containing polymers were amorphous. nih.gov
Diamine derived from various amino acidsPyridine dicarboxylic acidPolyamideIncorporation of a pyridine ring decreases thermal stability. researchgate.net

Palladium-Catalyzed C(sp3)–H Arylation of Amino Acid Derivatives

The direct functionalization of C(sp3)–H bonds is a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors. Palladium-catalyzed C(sp3)–H arylation has been successfully applied to amino acid derivatives, including those of valine, to introduce aryl groups at specific positions. rhhz.net

These reactions often employ a directing group, which positions the palladium catalyst in proximity to the targeted C-H bond. For amino acid derivatives, the N-acyl group, such as a picolinamide (B142947) or a quinoline-based amide, can serve as a directing group. For instance, the arylation of the γ-C(sp3)–H bonds of valine derivatives has been achieved using a palladium catalyst. rhhz.net The reaction typically involves a palladium(II) salt as the catalyst, an oxidant, and an arylating agent, such as an aryl iodide or an arylboronic acid reagent. rhhz.netscispace.com The use of specific ligands, such as mono-N-protected amino acids (MPAA) or 2-pyridones, can significantly enhance the efficiency and selectivity of these transformations. scispace.commdpi.com

Amino Acid DerivativeArylating AgentCatalyst/LigandKey FeatureReference
Valine derivativeAryl iodidePd(OAc)2 / 8-aminoquinolineMono-arylation at the γ-C(sp3)–H bond. rhhz.net
Alanine derivativeArylboronic acidPd(II) / MPAA ligandLigand-enabled cross-coupling. scispace.com
Tertiary aldehydesArylboronic acidPd(II) / 2-pyridone ligandFacilitated β-C(sp3)–H arylation. mdpi.com
o-methylbenzaldehydesAryl iodidesSupported Pd nanoparticlesHeterogeneous catalysis with a transient directing group. ccspublishing.org.cn

Microwave-Assisted Synthesis of Pyridine-Related Amino Acid Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various pyridine-containing compounds and amino acid derivatives.

The Bohlmann-Rahtz pyridine synthesis, for example, has been significantly improved by the use of microwave irradiation. organic-chemistry.org This one-pot reaction between an ethyl β-aminocrotonate and an alkynone to form tri- or tetrasubstituted pyridines can be completed in minutes at high temperatures under microwave conditions, with superior yields compared to conventional heating. organic-chemistry.org Similarly, the synthesis of imidazo[1,2-a]pyridines from phenacyl bromides and 2-amino pyridines is greatly accelerated by microwave irradiation, reducing reaction times from hours or days to seconds. derpharmachemica.com Microwave-assisted N-allylation of (het)aryl aminoamides has also been reported as a facile and diversity-oriented approach. acs.org These examples highlight the potential of microwave technology to efficiently synthesize pyridine-related amino acid derivatives like this compound.

Reaction TypeReactantsMethodAdvantageReference
Bohlmann-Rahtz Pyridine SynthesisEthyl β-aminocrotonate, AlkynonesMicrowave Irradiation (170°C)Reduced reaction time (10-20 min), higher yields (up to 98%). organic-chemistry.org
Imidazo[1,2-a]pyridine SynthesisPhenacyl bromide, 2-Amino pyridineMicrowave Irradiation (100°C)Drastically reduced reaction time (30 sec). derpharmachemica.com
N-Allylation(Het)aryl aminoamides, Alkyl bromideMicrowave Irradiation (200W)Rapid and efficient N-allylation. acs.org
Triazolo[1,5-a]pyridine Synthesis1-Amino-2-imino-pyridine derivatives, Carboxylic acidsMicrowave Irradiation (80-100°C)Higher rate and yields compared to conventional heating. rsc.org

Molecular Interactions and Biological Target Engagement of N Pyridin 3 Ylcarbonyl Valine Analogs in Vitro Studies

Enzyme Inhibition Studies

In vitro studies are crucial for elucidating the direct interactions between a compound and its potential biological targets. For analogs of N-(pyridin-3-ylcarbonyl)valine, research has focused on their ability to inhibit enzymes involved in critical metabolic and signaling pathways.

Inhibition of Acetohydroxyacid Synthase (AHAS) by Valine-Containing Compounds

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. researchgate.netresearchgate.net This enzyme is found in plants, bacteria, and fungi, but not in animals, making it an attractive target for the development of herbicides and antimicrobial agents. researchgate.net

Research has shown that the potency of L-valine as an inhibitor of AHAS from Zea mays can be dramatically increased by over 8,000-fold when it is converted to its N-phthalyl anilide derivative, which is active at a concentration of 2 µM. wikipedia.org This significant enhancement in inhibitory activity upon N-acylation of valine suggests that this compound could also be a potent inhibitor of AHAS. The inhibition by these valine derivatives is thought to occur at or near the allosteric site where L-valine normally exerts its feedback control on the enzyme. wikipedia.org

AHAS is subject to allosteric feedback inhibition by its end products, particularly valine. abrasso.org.brresearchgate.netnih.gov This regulation occurs at a site distinct from the active site and involves a regulatory subunit. researchgate.net The binding of valine to this regulatory subunit induces a conformational change that is transmitted to the catalytic subunit, leading to inhibition of enzyme activity. abrasso.org.br

Mutations in both the catalytic and regulatory subunits of AHAS can affect its sensitivity to valine inhibition. For instance, certain mutations in the catalytic subunit can lead to an apparent activation of AHAS by valine, highlighting the complex nature of the allosteric regulation. abrasso.org.br Studies on mutant versions of the regulatory subunit have shown that specific amino acid residues are critical for valine binding and the subsequent inhibition of the holoenzyme. google.com The fact that N-acylation of valine can drastically enhance its inhibitory potency suggests that the acyl group may interact with a hydrophobic pocket in the allosteric site, thereby stabilizing the inhibitory conformation of the enzyme.

Glycosidase Inhibition via Pyridine-Containing Derivatives

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Alpha-amylase and alpha-glucosidase are key enzymes in this class, responsible for the breakdown of complex carbohydrates into glucose. Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. dntb.gov.ua

Various pyridine (B92270) derivatives have been investigated for their potential to inhibit α-amylase. For instance, certain pyridine-based azomethine scaffolds have demonstrated notable α-amylase inhibitory activity. nih.gov Similarly, some thieno-based pyridine derivatives have also been reported to be effective inhibitors. researchgate.net The inhibitory activity of these compounds is often concentration-dependent.

Compound ClassExample Compound(s)IC50 Value (µg/mL)Reference
Pyridine-based azomethines3b, 3d, 3e, 3fComparable to acarbose nih.gov
Isoxazolo-based pyridinesCompound 6356.043 researchgate.net
Pyridoxine-23.18 (mg/mL) mdpi.com
Pyridoxal-10.87 (mg/mL) mdpi.com
Ethyl acetate (B1210297) fraction of Otostegia persica-- (99.39% inhibition) nih.gov
Pepsin hydrolysate of seaweed proteinFraction F-III0.87 (mg/mL)
Isoxazolidine derivativesCompound 5d53.03 (µM)

This table presents a selection of pyridine-containing derivatives and other compounds with reported α-amylase inhibitory activity. The specific activity of this compound has not been reported.

Pyridine-containing derivatives have also shown significant inhibitory activity against α-glucosidase. In many cases, these synthetic derivatives exhibit greater potency than the standard drug, acarbose. The structure-activity relationship studies suggest that the nature and position of substituents on the pyridine ring and associated scaffolds play a crucial role in determining the inhibitory potency.

Compound ClassExample Compound(s)IC50 Value (µM)Reference
Hydrazinyl arylthiazole based pyridinesVarious1.40 - 236.10
2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrilesCompound 655.6 mdpi.com
Coumarin fused pyridinesVarious101.0 - 227.3 mdpi.com
Pyridine-dicarboxamide-cyclohexanones3d, 3i, 3jHighest activity in series
Cyclic urea (B33335) and carbamate (B1207046) derivativesBenzyl (3,4,5-trimethoxyphenyl)carbamate49.85
3,3-di(indolyl)indolin-2-onesCompound 1i- (67% inhibition)
Neptunia oleracea leaf extract-19.09 (µg/mL) dntb.gov.ua
Neptunia oleracea stem extract-19.74 (µg/mL) dntb.gov.ua
Camellia seed cake protein hydrolysateLLVLYYEY0.33 (mM)
Camellia seed cake protein hydrolysateLLLLPSYSEF1.11 (mM)
Fungal metabolitesVarious2.9 - 155

This table showcases a range of compounds, including pyridine derivatives, with reported α-glucosidase inhibitory activity. The specific IC50 value for this compound is not available in the literature.

Dual Inhibition of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) by N-(quinolinyl)pyridyl-Benzenesulfonamides

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for anticancer drug development. Dual inhibitors that target both PI3K and mTOR can offer a more effective therapeutic strategy by simultaneously blocking multiple points in this crucial pathway. abrasso.org.br

While direct studies on this compound are lacking, research on structurally related compounds provides valuable insights. For instance, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors. In these studies, the pyridine moiety often plays a crucial role in binding to the hinge region of the kinase domain. For example, in one study, a compound with a quinoline (B57606) core, which is a fused pyridine system, showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).

Furthermore, the incorporation of amino acid moieties into PI3K inhibitors has been shown to be a successful strategy for achieving isoform selectivity. For example, L-aminoacyl-triazine derivatives have been identified as potent and selective inhibitors of the PI3Kβ isoform. This suggests that the valine component of this compound could contribute to both the potency and selectivity of PI3K/mTOR inhibition. The N-acyl linkage, as seen in N-Acylarylhydrazone and N-acyl glucosamine (B1671600) derivatives, has also been a feature of potent PI3K/mTOR pathway inhibitors. wikipedia.orgnih.gov

Compound ClassExample CompoundTarget(s)IC50 (nM)Reference
Sulfonamide methoxypyridine derivativesCompound 22cPI3Kα / mTOR0.22 / 23
L-Aminoacyl-triazine derivativesCompound 17PI3Kβ / PI3KδPotent dual inhibition
N-Acylarylhydrazone containing thiophenesCompound 12kPI3KαNanomolar potency wikipedia.org
N-acyl glucosamine-bearing saponins-PI3K/Akt/mTOR pathway- nih.gov

This table summarizes the inhibitory activities of various compound classes with structural similarities to this compound against PI3K and/or mTOR. Direct inhibitory data for this compound is not currently available.

Inhibition of Human Aurora B Kinase by Pyridine Hybrids

Aurora B kinase is a crucial serine/threonine kinase that regulates multiple processes during mitosis, and its overexpression is linked to various cancers. nih.govtandfonline.com Pyridine-based hybrid molecules have been developed as potent inhibitors of Aurora B, targeting the ATP-binding site of the enzyme. tandfonline.commdpi.com

Research into phenyl/pyridine diazepine (B8756704) analogs identified compounds with significant inhibitory activity. nih.gov An initial hit, a diazepane aniline (B41778) pyrimidine (B1678525) (compound 4a), showed an Aurora B IC₅₀ of 6.9 µM. nih.govx-mol.com Subsequent optimization led to the development of an 8-fluorobenzodiazepine (compound 6c), which demonstrated potent, single-digit nanomolar inhibition of Aurora B. nih.govx-mol.com Other classes, such as imidazo[4,5-b]pyridine-based inhibitors, have also shown high potency. For instance, compound 51 (CCT137690) was identified as a potent inhibitor of Aurora kinases, including Aurora B. nih.gov Similarly, pyridine-pyrimidine hybrid phosphonates have been synthesized and shown to have anticancer activity, with their mechanism attributed to Aurora kinase inhibition. nih.govresearchgate.net

Table 1: Inhibition of Human Aurora B Kinase by Pyridine Hybrids

Compound/Analog Class Specific Compound Target IC₅₀ (nM) Reference
Phenyl/Pyridine Diazepine 8-fluorobenzodiazepine (6c) Aurora B 8 nih.gov
Imidazo[4,5-b]pyridine CCT137690 (51) Aurora B 25 nih.gov
Diaminopyrimidine BI 831266 Aurora B 42 opnme.com
Pyrazoloquinazoline Barasertib (AZD1152) Aurora B 1 mdpi.com
Dihydropyrido[3,2-d]pyrimidine BI 811283 Aurora B 9 mdpi.com

Modulation of Human Neutrophil Elastase (HNE) Activity

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes; its excessive activity can lead to tissue damage. acs.orgtandfonline.com Analogs containing a pyridine ring have been identified as effective HNE inhibitors.

One of the most well-characterized examples is Freselestat (ONO-6818), an orally active, nonpeptidic HNE inhibitor. medchemexpress.com It acts as a specific and reversible competitive inhibitor of HNE. medchemexpress.comatsjournals.org Its mechanism involves binding to the enzyme's active site, preventing the breakdown of substrates like elastin. acs.orgatsjournals.org Studies have shown it to be highly selective, with over 100-fold less activity against other proteases such as trypsin and cathepsin G. medchemexpress.com

Other pyridine-containing scaffolds have also proven effective. A novel dihydropyrimidinone inhibitor, BAY 85-8501, which incorporates a pyridine moiety, demonstrated picomolar potency and good target selectivity. rcsb.org Additionally, researchers have developed potent HNE inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of previously reported indazole inhibitors. researchgate.net This work demonstrated that shifting the nitrogen atom's position within the bicyclic system could retain or enhance inhibitory activity. researchgate.net

Biochemical Characterization of BasE Bisubstrate Inhibitors

BasE is a nonribosomal peptide synthetase (NRPS) adenylation enzyme found in the human pathogen Acinetobacter baumannii. It plays a critical role in the biosynthesis of the siderophore acinetobactin (B221850) by activating a 2,3-dihydroxybenzoic acid (DHB) molecule. nih.govnih.gov Inhibiting BasE can prevent bacterial growth in iron-limited environments. nih.gov

A high-throughput screening effort identified a potent pyridine-containing inhibitor of BasE: 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (referred to as compound 8 in the study). nih.gov Biochemical studies revealed that this compound exhibits competitive inhibition against both of BasE's substrates, DHB and ATP. nih.govacs.org Structural analysis of the BasE-inhibitor complex showed a novel binding mode where the inhibitor's phenyl group partially occupies a tunnel intended for the pantetheine (B1680023) cofactor, explaining its inhibitory action. nih.govacs.org While the study also mentions the rational design of true bisubstrate inhibitors (compounds mimicking the adenylate intermediate), the identified pyridine-based compound 8 acts as a competitive inhibitor for both substrate binding sites. nih.govacs.org

Protein-Ligand Binding Research

The efficacy of these pyridine-based analogs is rooted in their specific binding characteristics to their target proteins, which can induce conformational changes and rely on interactions with key amino acid residues in the binding pocket.

Characterization of Binding Affinity to Specific Protein Receptors

The strength of the interaction between an inhibitor and its target protein is a key determinant of its potency. This binding affinity is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC₅₀).

For HNE, pyridine-containing analogs have demonstrated high affinity. Freselestat (ONO-6818) binds to HNE with a Ki of 12.2 nM. medchemexpress.com Inhibitors from the 1H-pyrrolo[2,3-b]pyridine series, such as compounds 2a and 2b , show IC₅₀ values of 15 nM and 14 nM, respectively. researchgate.net Another benzoxazinone (B8607429) derivative, PD05 , was found to have a high binding affinity with a Kd of 1.63 nM. researchgate.net

In the case of Aurora B kinase, various pyridine hybrids have achieved nanomolar affinity. The 8-fluorobenzodiazepine analog 6c has an IC₅₀ of 8 nM, while the imidazo[4,5-b]pyridine CCT137690 has an IC₅₀ of 25 nM. nih.govnih.gov

For the bacterial enzyme BasE, the pyridine-based inhibitor 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid was found to bind with a Kd of 78 nM. nih.gov

Table 2: Binding Affinities of Pyridine Analogs to Target Receptors

Target Protein Compound/Analog Affinity Metric Value (nM) Reference
Human Neutrophil Elastase Freselestat (ONO-6818) Ki 12.2 medchemexpress.com
Human Neutrophil Elastase Pyrrolo[2,3-b]pyridine (2b) IC₅₀ 14 researchgate.net
Human Neutrophil Elastase PD05 Kd 1.63 researchgate.net
Aurora B Kinase 8-fluorobenzodiazepine (6c) IC₅₀ 8 nih.gov
Aurora B Kinase CCT137690 (51) IC₅₀ 25 nih.gov
BasE Compound 8 Kd 78 nih.gov

Ligand-Induced Conformational Changes in Target Proteins

The binding of an inhibitor can cause significant conformational shifts in the target protein, a phenomenon known as induced fit. rcsb.org These changes can lock the enzyme in an inactive state or alter its substrate affinity.

Structural studies of HNE have revealed that its active site possesses unexpected flexibility. The binding of a dihydropyrimidone inhibitor, which contains a pyridine group, leads to large conformational changes in residues within the S2 subsite of the enzyme. rcsb.org This rearrangement creates a new, deep cavity that is filled by the inhibitor, demonstrating a clear induced-fit binding mode. rcsb.orgrcsb.org

Aurora kinases also exhibit significant conformational plasticity. Inhibitors can stabilize different states of the activation loop, particularly the orientation of the DFG (Asp-Phe-Gly) motif. plos.org The binding of the inhibitor VX-680 to Aurora B, for example, induces a dimeric arrangement of the kinase complex involving a domain swap of the activation loop. acs.org Spectroscopic studies using PELDOR have confirmed that imidazo[4,5-b]pyridine-based inhibitors can induce structural adaptations in the activation loop of Aurora-A, which can be used to characterize inhibitors in development. nih.govljmu.ac.uk

Investigation of Key Amino Acid Residues in Binding Pockets, e.g., Valine

The high affinity and selectivity of pyridine-based inhibitors are achieved through specific non-covalent interactions with amino acid residues lining the enzyme's binding pocket.

In Aurora B kinase, the hinge region is a critical site for inhibitor binding. Crystal structures of imidazo[4,5-b]pyridine inhibitors complexed with Aurora-A (which has high homology to Aurora-B in the ATP-binding site) show crucial hydrogen bonds with the backbone of Ala213 . nih.gov Other important interactions for pyridine-based hybrids include π-stacking and hydrophobic contacts with residues such as Leu83 , Val103 , Lys106 , and Tyr156 . tandfonline.comacs.org Furthermore, the Thr217 residue has been identified as a key determinant of selectivity between Aurora-A and Aurora-B for certain imidazo[4,5-b]pyridine inhibitors. rcsb.org

For HNE, the catalytic triad (B1167595), consisting of Ser195 , His57 , and Asp102 , is a primary interaction site for inhibitors. researchgate.net The binding of dihydropyrimidone inhibitors with a pyridine component induces a significant rearrangement of the loop containing residues Asp95 to Leu99B , which creates a novel S2 subsite pocket and allows for tight, shape-complementary binding. rcsb.org Docking studies with 1H-pyrrolo[2,3-b]pyridine inhibitors confirmed that their orientation relative to the catalytic triad is crucial for their inhibitory effectiveness. researchgate.net

Anticancer Activity (In Vitro Cell Line Studies) of this compound Analogs

The pyridine and pyrimidine core structures, central to this compound, are features of many molecules investigated for their potential as anticancer agents. In vitro studies on analogs have demonstrated a range of activities, from direct cytotoxicity against cancer cells to the modulation of key biological pathways involved in cancer progression.

Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, A549, K562, PC-3)

Analogs incorporating pyridine or pyrimidine moieties have shown considerable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric from these studies, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Substituted pyrido[2,3-d]pyrimidines have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), prostate cancer (PC-3), and non-small cell lung cancer (A549). ekb.eg For instance, certain pyrimidine-bridging combretastatin (B1194345) derivatives were tested against MCF-7 and A549 cell lines, with some compounds showing IC₅₀ values of 4.67 µM and 4.63 µM, respectively. ekb.eg Another study highlighted a compound that demonstrated IC₅₀ values of 3.37 µM against MCF-7 and 3.04 µM against A549 cells. ekb.eg

Similarly, chalcone-indole hybrids have displayed potent cytotoxicity across a broad spectrum of cancer cell lines, including HepG2, MCF-7, A549, K562, and PC-3. nih.gov One series of these hybrids exhibited IC₅₀ values ranging from 0.23 to 1.8 μM across these lines. nih.gov Betulin (B1666924) derivatives have also been assessed, showing activity against A549, MCF-7, PC-3, HepG2, and K562 cell lines. mdpi.com For example, certain betulin derivatives with a morpholine (B109124) moiety showed IC₅₀ values between 8.03–12.58 µM for the A549 cell line and 12.27–21.61 µM for the MCF-7 line. mdpi.com

A novel benzimidazole (B57391) derivative, se-182, also demonstrated significant antiproliferative activities, particularly against HepG2 and A549 cancer cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org

Cytotoxicity (IC₅₀ in µM) of Selected Analogs in Cancer Cell Lines
Compound TypeCell LineIC₅₀ (µM)Source
Pyrimidine-bridging combretastatin analogMCF-74.67 ekb.eg
Pyrimidine-bridging combretastatin analogA5494.63 ekb.eg
Substituted pyrido[2,3-d]pyrimidineMCF-73.37 ekb.eg
Substituted pyrido[2,3-d]pyrimidineA5493.04 ekb.eg
Chalcone-indole hybridHepG20.23 - 1.8 nih.gov
Chalcone-indole hybridMCF-70.23 - 1.8 nih.gov
Chalcone-indole hybridA5490.23 - 1.8 nih.gov
Chalcone-indole hybridK5620.23 - 1.8 nih.gov
Chalcone-indole hybridPC-30.23 - 1.8 nih.gov
Benzimidazole derivative (se-182)HepG215.58 jksus.org
Benzimidazole derivative (se-182)A54915.80 jksus.org
Betulin derivative (morpholine moiety)A5498.03 - 12.58 mdpi.com
Betulin derivative (morpholine moiety)MCF-712.27 - 21.61 mdpi.com

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism for the anticancer activity of this compound analogs is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Many synthetic analogs have been shown to cause cell cycle arrest, particularly at the G2/M phase. nih.govbiorxiv.org This arrest prevents cancer cells from dividing and proliferating. For example, eribulin, a synthetic analog of a natural product, induces G2/M phase arrest, leading to subsequent apoptosis. nih.gov Similarly, some chalcone-1,2,3-triazole hybrids cause an accumulation of cancer cells in the G2/M phase. nih.gov The mechanism for this arrest often involves the disruption of microtubule polymerization, which is essential for cell division. nih.govnih.gov

Following cell cycle arrest, these compounds often trigger apoptosis. This is frequently mediated through the activation of caspases, which are proteases that execute the process of cell death. nih.govnih.govmdpi.com Studies have shown that treatment with certain compounds leads to the activation of caspase-3 and caspase-9. nih.gov The induction of apoptosis can also involve the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com For instance, the treatment of gastric cancer cells with the compound MHY440 increased the expression of p53 and p73, which are involved in cell cycle regulation and apoptosis induction. mdpi.com

Kinase Inhibition Profiles (e.g., VEGFR-2, CDK-2, PDGFRβ)

The pyridine and pyrimidine scaffolds are prevalent in a class of anticancer drugs known as kinase inhibitors. These drugs target specific protein kinases that are crucial for cancer cell signaling and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target, as it plays a vital role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govmdpi.com

Numerous pyridine- and pyrimidine-based compounds have been developed as potent inhibitors of VEGFR-2. nih.govnih.gov For example, some dimethoxyquinazoline-indazole-aryl-urea derivatives showed excellent VEGFR-2 inhibition with IC₅₀ values as low as 5.4 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC₅₀ of 90 nM). mdpi.com Other compounds, such as 83k and 84c, also displayed strong activity against VEGFR-2, with IC₅₀ values of 0.067 µM and 0.085 µM, respectively. mdpi.com

In addition to VEGFR-2, these compounds often exhibit activity against a panel of other kinases, a multi-targeted approach that can be beneficial in cancer therapy. Platelet-Derived Growth Factor Receptor β (PDGFRβ) is another common target. selleckchem.com Some compounds have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle, although specific IC₅₀ values for this compound analogs are less commonly reported in the reviewed literature. Axitinib, an approved kinase inhibitor, effectively targets VEGFR-1, VEGFR-2, and VEGFR-3. researchgate.net

Kinase Inhibition (IC₅₀) of Selected Analogs
Compound TypeTarget KinaseIC₅₀Source
Dimethoxyquinazoline-indazole-aryl-urea (53b)VEGFR-25.4 nM mdpi.com
Dimethoxyquinazoline-indazole-aryl-urea (53c)VEGFR-25.6 nM mdpi.com
Compound 83kVEGFR-20.067 µM mdpi.com
Compound 84cVEGFR-20.085 µM mdpi.com
Phenylpyridazinone derivative (12c)VEGFR-249.1 - 418.0 nM (range for series) nih.gov
Sorafenib (Reference)VEGFR-290 nM selleckchem.com
Pazopanib (Reference)VEGFR-230 nM selleckchem.com
Pazopanib (Reference)PDGFRβ84 nM selleckchem.com

Anti-inflammatory Investigations (In Vitro Models)

Beyond anticancer effects, analogs of this compound have been explored for their anti-inflammatory properties. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer.

Modulation of Inflammatory Cytokine Release

In vitro models, often using immune cells like macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS), are employed to study the effects of compounds on inflammation. Analogs have been shown to modulate the production of key pro-inflammatory cytokines.

These cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), are central mediators of the inflammatory response. mdpi.com Studies have demonstrated that certain 1,3-disubstituted-2-thiohydantoin derivatives can significantly reduce the expression of IL-1β in a dose-dependent manner. mdpi.com At a concentration of 50 μg/mL, one such compound also significantly suppressed the expression of IL-6 and TNF-α. mdpi.com Similarly, consumption of certain nutrients and compounds has been linked to a reduction in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. clinmedjournals.org Curcumin, for example, inhibits a wide range of pro-inflammatory molecules, including TNF-α and IL-12. clinmedjournals.org

Inhibition of Pro-inflammatory Neuromediators

In addition to cytokines, other molecules act as key mediators in the inflammatory process. Analogs of this compound have been investigated for their ability to inhibit such mediators, including nitric oxide (NO) and the enzyme cyclooxygenase-2 (COX-2).

Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have shown that synthetic compounds can significantly suppress LPS-induced NO production in macrophage cell lines. mdpi.com For instance, a series of 2-thioxoimidazolidin-4-one derivatives demonstrated considerable anti-inflammatory activity by diminishing nitric oxide release. mdpi.com

COX-2 is an enzyme responsible for producing prostaglandins, which are key drivers of pain and inflammation. frontiersin.org The inhibition of COX-2 is a major target for anti-inflammatory drugs. In vitro assays have confirmed that certain compounds can selectively inhibit COX-2 over its constitutively expressed counterpart, COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org

Mechanistic and Theoretical Elucidation of N Pyridin 3 Ylcarbonyl Valine and Its Bioactive Analogs

Enzymatic Reaction Mechanism Elucidation

The unique structural combination of a pyridine (B92270) ring and the amino acid valine in N-(pyridin-3-ylcarbonyl)valine gives rise to its scientific research applications, including the dissection of structure-activity relationships through kinetic studies.

Kinetic Studies of Enzyme Inhibition

The study of enzyme inhibitors is crucial for understanding enzyme function and for the development of therapeutic agents. wikipedia.orgkhanacademy.org Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated through kinetic studies by analyzing Michaelis-Menten and Lineweaver-Burk plots. khanacademy.orgyoutube.com These studies measure the initial reaction rate (V₀) at various substrate concentrations in the presence and absence of the inhibitor. khanacademy.org

Different types of reversible inhibition—competitive, non-competitive, and uncompetitive—alter the key kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), in distinct ways. wikipedia.orgkhanacademy.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ. khanacademy.orglibretexts.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site and reduces the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ. khanacademy.orglibretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vₘₐₓ and apparent Kₘ. khanacademy.orglibretexts.org

By analyzing these changes in kinetic parameters, researchers can determine the mechanism of inhibition for a given compound. For instance, a decrease in Vₘₐₓ suggests that the inhibitor is affecting the catalytic rate of the enzyme. khanacademy.orgyoutube.com The efficiency of an enzyme, often described by its catalytic efficiency (Vₘₐₓ/Kₘ), is reduced by all types of inhibitors. youtube.com

The following table summarizes the effects of different types of reversible inhibitors on kinetic parameters:

Inhibition TypeEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases

This table is based on information from multiple sources. khanacademy.orgyoutube.comlibretexts.org

Stereoselectivity in Enzyme-Catalyzed Processes

Enzymes are highly stereoselective catalysts, capable of distinguishing between enantiomers and producing stereochemically pure products. nih.govmdpi.com This stereoselectivity arises from the specific three-dimensional arrangement of amino acids in the enzyme's active site, which creates a chiral environment that favors the binding and reaction of one stereoisomer over another. nih.gov

The development of synthetic methods for producing enantiomerically pure compounds is of great importance in medicinal chemistry and other fields. mdpi.comwhiterose.ac.uk One approach involves the use of chiral catalysts, including designed enzymes, to control the stereochemical outcome of a reaction. nih.gov For example, computational design has been used to create enzymes that catalyze bimolecular Diels-Alder reactions with high stereoselectivity. nih.gov The stereoselective synthesis of various compounds, including those containing pyrrolidine (B122466) scaffolds, often relies on the use of chiral starting materials or catalysts. mdpi.com

Recent advancements have also explored the use of photoredox catalysis in combination with biocatalysis to achieve stereoselective synthesis of unnatural amino acids. chemrxiv.orgnih.gov These methods offer novel strategies for creating complex molecules with precise stereochemical control. nih.gov The stereochemistry of the final product in these reactions is determined by key steps such as electron transfer and proton transfer within the enzyme's active site. nih.gov

Ligand-Receptor Interaction Mechanisms

Understanding how ligands bind to their receptors and the subsequent conformational changes is fundamental to drug design and molecular biology. nih.govrsc.org

Conformational Dynamics Upon Ligand Binding

The binding of a ligand to a receptor is often a dynamic process that can induce significant conformational changes in both the ligand and the receptor. nih.govrsc.orgnih.gov These changes are crucial for the activation or inhibition of the receptor's function. caltech.edu Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic events at an atomic level. nih.gov

Upon ligand binding, a receptor's binding pocket can undergo restructuring, leading to a more compact and tightly packed structure. elifesciences.org This can involve a reduction in the volume of the binding pocket and a decrease in the number of water molecules within it. elifesciences.org The flexibility of the ligand and the receptor allows for an induced-fit mechanism, where the initial binding event triggers further conformational rearrangements that optimize the interaction. nih.gov

For example, studies on the ABC transporter GlnPQ have shown that the binding of different ligands leads to varying degrees of domain closure in the substrate-binding domains (SBDs). nih.gov The presence of certain ligands can lead to a partial closure, while others may prevent the SBDs from closing fully, thereby affecting the transporter's activity. nih.gov Similarly, in the case of the relaxin-3 receptor RXFP3, it is proposed that a peptide antagonist adopts a helical conformation upon binding, allowing it to penetrate deeper into the binding site and form more extensive contacts with the receptor. nih.gov

Residue-Specific Contributions to Binding Affinity

Alanine (B10760859) scanning mutagenesis is a common experimental technique used to probe the importance of specific residues. nih.gov By systematically replacing individual amino acids with alanine, which has a small, non-interacting side chain, researchers can assess the impact of each residue on binding affinity. nih.gov For example, in the study of the relaxin-3 receptor RXFP3, alanine scanning of a peptide antagonist revealed several key residues that contribute to binding. nih.gov

Computational methods, such as molecular dynamics simulations and binding free energy calculations, can also be used to dissect the energetic contributions of individual residues. nih.govfrontiersin.org These analyses can identify "hotspot" residues that make a disproportionately large contribution to the binding energy. tue.nl For instance, in the glucocorticoid receptor, residue T739 has been identified as a critical residue for ligand binding. frontiersin.org Similarly, studies on an odorant-binding protein revealed that mutating a specific valine residue (V120) to alanine completely abolished its binding affinity for its ligand. mdpi.com

The following table provides examples of key residue contributions to binding affinity in different protein-ligand systems:

ReceptorLigand/AnalogKey Residue(s)Impact of Mutation
Relaxin-3 Receptor (RXFP3)R3 B1-22R AntagonistArg⁸, Arg¹², Ile¹⁵, Arg¹⁶, Ile¹⁹, Phe¹⁴, Ala¹⁷Substitution with alanine leads to reduced binding affinity. nih.gov
Glucocorticoid Receptor (GR)Various AgonistsT739Consistently large contribution to binding free energy. frontiersin.org
Odorant-Binding Protein (BminOBP3)UndecanolV120Mutation to alanine (V120A) results in complete loss of binding affinity. mdpi.com

This table is based on information from multiple sources. nih.govfrontiersin.orgmdpi.com

Molecular Pathways and Cellular Responses

The interaction of a compound like this compound and its analogs with their biological targets can trigger a cascade of molecular events, ultimately leading to specific cellular responses. epo.orggoogle.comgoogle.com

Research into the bioactivity of related compounds has shown that they can influence various cellular processes. For example, certain acylated oligopeptide derivatives have been shown to inhibit cell signaling pathways by interfering with the interaction of proteins containing SH2 domains. google.com This can result in antitumor activity, as demonstrated by the suppression of tumor growth in animal models. google.com

Furthermore, some compounds have been found to act as agonists for receptors like the formyl-peptide receptors (FPRs), which are involved in host defense and inflammation. nih.gov The activation of these receptors can lead to cellular responses such as intracellular calcium mobilization, chemotaxis, and the production of reactive oxygen species. nih.gov

The development of inhibitors for specific enzymes or protein-protein interactions is a key strategy in drug discovery. nih.govacs.org For instance, inhibitors of PI3K/mTOR pathways have been developed as clinical candidates in oncology. acs.org These inhibitors can block the phosphorylation of downstream targets like Akt and S6, thereby inhibiting cell proliferation. acs.org The cellular potency of these inhibitors is often assessed through their ability to inhibit the growth of various tumor cell lines. acs.org

The study of structure-activity relationships (SAR) is crucial in this context. By systematically modifying the chemical structure of a lead compound, researchers can identify key structural features that are responsible for its biological activity and optimize its properties. nih.govnih.govrsc.org For example, in a series of pyrrolidine pentamine derivatives, single substitutions at specific positions were found to significantly reduce the inhibitory activity, highlighting the importance of those particular moieties. nih.gov Similarly, SAR studies on synthetic cannabinoid receptor agonists have revealed that the type of amino acid side-chain and the core heterocyclic structure have a significant impact on their binding affinity and functional activity. rsc.org

Investigation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

There is no available research investigating the effects of this compound on the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various diseases, including cancer. nih.govmdpi.com Research into how novel compounds modulate this pathway is an active area of investigation. However, no studies have specifically examined the role of this compound in this context.

Regulation of Gene Expression (e.g., Nrf2)

The influence of this compound on the regulation of gene expression, particularly through the Nrf2 transcription factor, has not been documented in the scientific literature. The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative and electrophilic stress, and compounds that can modulate this pathway are of significant interest for their potential cytoprotective effects. ontosight.ai While some nicotinoyl-containing compounds have been noted to have Nrf2-modulating properties, specific data for this compound is absent. dntb.gov.ua

Protein Synthesis Machinery Modulation (e.g., non-canonical amino acid mutagenesis)

There is no information available on the role of this compound in the modulation of protein synthesis machinery, including the process of non-canonical amino acid mutagenesis. This technique allows for the incorporation of unnatural amino acids into proteins, enabling the study of protein function and the development of novel therapeutics. nih.govpnas.orgmdpi.com The potential for this compound to act as or influence the incorporation of a non-canonical amino acid has not been explored.

Metabolic Regulation in Biological Systems

The effects of this compound on metabolic regulation in biological systems are currently unknown. The metabolism of amino acids and their derivatives plays a crucial role in cellular energy homeostasis and signaling. ontosight.ai While the metabolism of valine itself is well-characterized, the metabolic fate and regulatory effects of its N-nicotinoyl derivative have not been investigated.

Computational Modeling and Simulation Studies

Molecular Docking Simulations

Molecular docking is a critical first step in computational drug discovery to predict the preferred orientation of a ligand when bound to a target protein. rsc.org

For N-(pyridin-3-ylcarbonyl)valine, this would involve docking the compound against a panel of known protein targets to identify potential biological interactions. This process helps in forming hypotheses about its mechanism of action. The simulation would predict the binding pose, highlighting potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex. nih.gov

Following docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores can be correlated with experimental values like the half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), or dissociation constant (Kd). Currently, no such binding affinity data for this compound has been reported.

Table 1: Hypothetical Binding Affinity Data for this compound

Target ProteinPredicted IC50 (µM)Predicted Ki (µM)Predicted Kd (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
This table is for illustrative purposes only. No experimental or computational data is currently available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interactions. nih.gov

An MD simulation of this compound bound to a potential target protein would reveal how the ligand affects the protein's natural movements and conformational states. nih.gov Understanding these ligand-induced changes is crucial as they often relate directly to the protein's function and the compound's efficacy. physchemres.org

By analyzing the trajectory of an MD simulation, researchers can identify the specific amino acid residues that form stable and significant interactions with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor.

For this compound, a pharmacophore model could be generated based on its structure and known interactions from docking or MD studies (if available). This model, comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, could then be used as a 3D query to screen large databases of chemical compounds. nirmauni.ac.in This virtual screening process can efficiently identify other molecules with different chemical scaffolds but similar biological activity, accelerating the discovery of novel drug candidates.

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. acs.orgnih.gov This process begins with the three-dimensional structure of the target protein, typically obtained from X-ray crystallography and often in complex with a ligand. nih.gov For a compound like this compound, a pharmacophore model would be generated by analyzing its interaction pattern within a given protein's active site.

The key chemical features of this compound that would be mapped into a pharmacophore model include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the oxygen atoms of the carboxyl group are all potential hydrogen bond acceptors. researchgate.netfrontiersin.org

Hydrogen Bond Donors: The amide N-H group and the carboxylic acid O-H group can act as hydrogen bond donors. researchgate.netfrontiersin.org

Aromatic Ring: The pyridine ring provides a feature for aromatic interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. wustl.edu

Hydrophobic Center: The isopropyl group of the valine residue creates a distinct hydrophobic region, which can engage in van der Waals interactions with nonpolar pockets of the target protein. researchgate.netwustl.edu

A pharmacophore model is constructed by identifying these features in a ligand's bound conformation and representing them as spheres in 3D space. frontiersin.org This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the same essential features and spatial arrangement, and are therefore likely to bind to the same target. nih.govnih.gov The performance of such models is often validated by their ability to distinguish known active compounds from inactive decoys, using metrics like the Receiver Operating Characteristic (ROC) curve. nih.govwustl.edu

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Moiety Potential Interaction
Hydrogen Bond Acceptor (A) Pyridine Nitrogen Interaction with donor residues (e.g., Lys, Arg)
Hydrogen Bond Acceptor (A) Carbonyl Oxygen Interaction with donor residues (e.g., Ser, Thr)
Hydrogen Bond Acceptor (A) Carboxyl Oxygen Interaction with donor residues
Hydrogen Bond Donor (D) Amide Nitrogen Interaction with acceptor residues (e.g., Asp, Glu)
Hydrogen Bond Donor (D) Carboxyl Hydroxyl Interaction with acceptor residues
Aromatic Ring (R) Pyridine Ring π-π stacking, cation-π interactions
Hydrophobic Center (H) Valine Isopropyl Group van der Waals forces with hydrophobic pockets

De Novo Design of Novel Inhibitors

De novo design is a computational strategy for creating entirely new molecules with desired properties, often starting from a fragment or a scaffold within a target's binding site. nih.govfrontiersin.org this compound serves as an excellent scaffold for such design, offering multiple points for chemical modification to optimize binding affinity and selectivity. The process typically involves algorithms that either "grow" a molecule from a starting seed or "link" small fragments together within the constraints of the active site. nih.gov

Starting with the this compound scaffold docked into a target protein, a de novo design algorithm could explore novel chemical space in several ways:

Pyridine Ring Modification: Substituents could be added to the pyridine ring to form new interactions. For instance, adding a hydroxyl group could introduce a new hydrogen bond, while a larger nonpolar group could enhance hydrophobic interactions.

Valine Side-Chain Replacement: The isopropyl group of valine could be replaced with other functionalities. A larger hydrophobic group like a cyclohexyl or a phenyl ring could fill a larger hydrophobic pocket, while a polar group could be introduced to engage with a different region of the active site.

Scaffold Hopping: The central pyridine-amide-valine core could be replaced by bioisosteric groups that maintain the key pharmacophoric features but possess a completely different chemical structure. frontiersin.org This is a powerful technique for discovering novel intellectual property. europa.eu

These computationally designed molecules are then scored based on their predicted binding affinity, synthetic accessibility, and drug-like properties to prioritize candidates for synthesis and experimental testing. arxiv.org This approach has been successfully used to generate focused libraries of compounds for various therapeutic targets. nih.govnih.gov

Table 2: Hypothetical Analogs of this compound Generated by De Novo Design

Modification Site Original Group Novel Group Rationale
Valine Side Chain Isopropyl Cyclohexyl Enhance hydrophobic interactions in a large pocket.
Valine Side Chain Isopropyl Benzyl Introduce potential for aromatic interactions (π-π stacking).
Pyridine Ring Hydrogen (at C5) Methoxy Add a hydrogen bond acceptor and alter electronics.
Carboxylic Acid Carboxylic Acid Tetrazole Serve as a bioisosteric replacement with different pKa.

Deep Learning Approaches for Binding Affinity Prediction

In recent years, deep learning (DL) has emerged as a powerful tool for predicting the binding affinity between a ligand and its protein target, a critical parameter in drug discovery. nih.govresearchgate.net Unlike traditional scoring functions, DL models can learn complex, non-linear relationships directly from large datasets of protein-ligand complexes and their experimentally determined binding affinities. nih.govplos.org

For a compound like this compound, a deep learning model, such as a graph convolutional neural network (GCNN) or a model based on SMILES strings, would be used to predict its binding affinity to a target like the SARS-CoV-2 3C-like protease (3CLpro), for which pyridine and amide-containing molecules are known inhibitors. plos.orgnih.gov

The process involves these steps:

Data Representation: The compound is converted into a machine-readable format. This can be a 1D representation like a SMILES string or a 2D/3D molecular graph where atoms are nodes and bonds are edges. plos.org The protein target is typically represented by its amino acid sequence or the structure of its binding pocket. mdpi.com

Model Training: The model is trained on a large dataset, such as PDBbind or BindingDB, which contains thousands of protein-ligand complexes with known binding affinities (Kd or Ki values). plos.orgmdpi.com The model learns to extract relevant features from the input representations that correlate with high binding affinity.

Prediction: Once trained, the model can predict the binding affinity for new compounds like this compound and its derivatives. nih.govbiorxiv.org

These predictions can rapidly screen virtual libraries of thousands or even millions of compounds, prioritizing those with the highest predicted affinities for further, more rigorous computational analysis or experimental testing. plos.org

Table 3: Illustrative Binding Affinity Predictions for this compound and Analogs

Compound Target Protein Predicted Affinity (pKd)
This compound SARS-CoV-2 3CLpro 6.5
N-(pyridin-3-ylcarbonyl)leucine SARS-CoV-2 3CLpro 6.8
N-(pyridin-3-ylcarbonyl)phenylalanine SARS-CoV-2 3CLpro 7.2
N-(5-chloropyridin-3-ylcarbonyl)valine SARS-CoV-2 3CLpro 7.0

Note: The pKd values are hypothetical and for illustrative purposes only, representing the output of a predictive deep learning model.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's behavior at the electronic level. nih.gov These calculations are crucial for analyzing the intrinsic properties of this compound, predicting its reactivity, and understanding the subtle energetic factors that govern its interactions.

Electronic Structure Analysis of the Compound

DFT calculations can be used to determine the electronic structure of this compound, revealing key insights into its chemical nature. plos.org By solving approximations of the Schrödinger equation, properties such as charge distribution, orbital energies, and molecular electrostatic potential can be computed.

Key electronic descriptors for this compound include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. plos.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack (e.g., around the carbonyl oxygen and pyridine nitrogen), while blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack.

Mulliken or Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in the molecule, providing partial atomic charges. This helps identify which atoms are electron-rich or electron-poor, which is fundamental to understanding intermolecular interactions like hydrogen bonding. nih.gov

These analyses help to rationalize the molecule's binding mode in a receptor and can guide the design of derivatives with improved electronic complementarity to a target. plos.orgnih.gov

Table 4: Hypothetical DFT-Calculated Electronic Properties for this compound

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.6 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures overall polarity of the molecule
MEP Minimum (on Carbonyl O) -55 kcal/mol Site for strong hydrogen bond acceptance

Note: Values are illustrative and depend on the specific DFT functional and basis set used (e.g., wB97XD/6-311++G(d,p)). plos.org

Prediction of Reaction Mechanisms and Stereochemical Outcomes

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical syntheses. nih.gov The synthesis of this compound typically involves the N-acylation of a valine derivative with an activated form of nicotinic acid (pyridine-3-carboxylic acid).

The most common synthetic route is a nucleophilic acyl substitution. arkat-usa.org The reaction mechanism can be modeled computationally to understand its key steps:

Activation of Nicotinic Acid: Nicotinic acid is activated, for example, by converting it to nicotinoyl chloride using an agent like thionyl chloride, or by using a peptide coupling reagent such as HATU. umich.eduresearchgate.net

Nucleophilic Attack: The amino group of the valine ester acts as a nucleophile, attacking the carbonyl carbon of the activated nicotinic acid. This forms a tetrahedral intermediate. chemguide.co.uk

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or an activated ester group), to yield the final amide product. umich.edu

A critical aspect of this synthesis is maintaining the stereochemical integrity of the chiral center in valine. L-valine has the (S)-configuration. During the coupling reaction, there is a risk of racemization (loss of stereochemical purity) at the α-carbon, particularly if harsh conditions are used. researchgate.net Computational modeling can predict the energy barriers for both the desired reaction pathway and potential side reactions like racemization (e.g., via enolization), allowing for the selection of reaction conditions (reagents, temperature, base) that favor the retention of the (S)-configuration. nih.govbeilstein-journals.org

Tautomeric Equilibria and their Influence on Interactions

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. frontiersin.org For this compound, several tautomeric and protonation states are theoretically possible, and their relative populations can significantly influence the molecule's ability to interact with a biological target. researchgate.netresearchgate.net

The principal tautomeric equilibrium to consider is the amide-imidic acid tautomerism:

Amide Form: This is the standard representation of the molecule, with a C=O double bond and an N-H single bond.

Imidic Acid Form: This tautomer has a C=N double bond and an O-H single bond.

Based on extensive studies of related molecules like 2-acylaminopyridines, the amide form is overwhelmingly more stable and is considered the predominant tautomer in solution. psu.eduacs.orgchimia.ch

Of greater biological relevance is the equilibrium between different protonation states, which is dependent on the pH of the environment. The pyridine nitrogen (pKa ~4-5) and the carboxylic acid group (pKa ~2-3) are the key sites for protonation/deprotonation.

In acidic environments (e.g., pH < 4): The carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will also be protonated (pyridinium, -NH⁺), resulting in a cationic species.

Zwitterionic Form: A neutral zwitterionic form can exist where the pyridine is protonated and the carboxylic acid is deprotonated.

The specific protonation state drastically alters the molecule's hydrogen bonding capabilities and its potential for electrostatic interactions. nih.gov A deprotonated carboxylate is a strong hydrogen bond acceptor, while a protonated pyridinium (B92312) is a hydrogen bond donor. Understanding this equilibrium is crucial, as the biologically active form of the molecule might be a specific tautomer or protonation state that optimally complements the target's active site. frontiersin.org

Table 5: Major Prototropic States of this compound at Different pH

pH Range Pyridine Ring Carboxyl Group Overall Charge Predominant Form
< 2 Protonated (NH⁺) Neutral (COOH) +1 Cationic
3 - 4 Protonated (NH⁺) Deprotonated (COO⁻) 0 Zwitterionic
> 5 Neutral (N) Deprotonated (COO⁻) -1 Anionic

Note: pKa values are approximate and can be influenced by the molecular environment.

Chelation Studies of N Pyridin 3 Ylcarbonyl Valine Derivatives

Investigation of Metal Ion Coordination Properties

The ability of N-(pyridin-3-ylcarbonyl)valine derivatives to bind with various metal ions is fundamental to their function. Research in this area focuses on understanding the formation, characterization, and thermodynamics of the resulting metal complexes.

This compound derivatives are designed to interact with biologically significant metal ions. The presence of hard and soft donor atoms (oxygen and nitrogen) allows for the chelation of a range of metal ions, including hard acids like Fe(III) and Al(III), and borderline acids like Cu(II) and Zn(II).

Studies on analogous compounds, such as N-derivatized 3-hydroxy-4-pyridiones, have demonstrated the formation of stable complexes with Fe(III), Cu(II), and Zn(II). nih.gov For instance, Fe(III) typically forms octahedral complexes, while Cu(II) and Zn(II) can adopt various geometries, including tetrahedral or square planar. The stoichiometry of these complexes is often found to be 1:2 or 1:3 (metal:ligand), depending on the charge and coordination number of the metal ion. nih.gov Research on 4-hydroxy-3,5-pyridinedicarboxylic acids has also shown effective complexation with Fe(III), Al(III), Cu(II), and Zn(II). researchgate.net The interaction with these metal ions is crucial, as their dysregulation is implicated in various diseases. Peptides incorporating noncanonical amino acids have shown selectivity for trivalent metal ions such as Fe(III) and Al(III). chimia.ch

The general formula for the complexes formed between L-valine and divalent metal ions like Ni(II), Cu(II), and Zn(II) has been established through various studies, indicating that the amino acid typically acts as a bidentate ligand. researchgate.net

Table 1: Stoichiometry of Metal Complexes with Related Ligands

LigandMetal IonStoichiometry (Metal:Ligand)Reference
N-derivatized 3-hydroxy-4-pyridionesFe(III)1:3 nih.gov
N-derivatized 3-hydroxy-4-pyridionesZn(II)1:2 nih.gov
Hemorphin peptide derivativesCu(II)1:1 and 1:2 nih.gov
L-valineCu(II)1:2 researchgate.net
L-valineZn(II)1:2 researchgate.net

A variety of spectroscopic techniques are employed to elucidate the structure and bonding within the metal complexes of this compound derivatives. Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups, such as the carboxylate and the pyridine (B92270) ring nitrogen, upon metal binding. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of diamagnetic complexes, such as those with Zn(II) and Al(III). researchgate.net Changes in the chemical shifts of the ligand's protons upon complexation help to map the binding sites. For paramagnetic complexes, like those of Cu(II) and Fe(III), Electron Paramagnetic Resonance (EPR) spectroscopy can be a valuable tool. researchgate.net

Table 2: Spectroscopic Methods for Characterization of Metal Complexes

TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyIdentifies shifts in functional group frequencies upon coordination. nih.govrsc.org
Nuclear Magnetic Resonance (NMR)Determines the structure of diamagnetic complexes in solution. researchgate.net
UV-Visible SpectroscopyProvides information on electronic transitions and coordination geometry. researchgate.net
Mass Spectrometry (MS)Confirms the molecular weight and stoichiometry of the complex. nih.gov
X-ray CrystallographyProvides precise 3D structural information, including bond lengths and angles. nih.gov

Thermodynamic studies are essential for quantifying the stability of the metal complexes formed by this compound derivatives. Potentiometric titrations are commonly used to determine the protonation constants of the ligand and the stability constants of the metal complexes. researchgate.net These studies provide quantitative data on the affinity of the ligand for different metal ions.

The thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are calculated to understand the driving forces behind complex formation. bu.edu.eg A negative ΔG value indicates a spontaneous complexation process. The enthalpy change reveals whether the process is exothermic (favorable) or endothermic, while the entropy change reflects the change in disorder of the system upon complexation. bu.edu.egresearchgate.net For many chelation processes, the formation of the complex is found to be spontaneous and entropically favorable. bu.edu.eg

These thermodynamic data are crucial for predicting the behavior of the chelator in biological systems and for designing ligands with high selectivity for a target metal ion. researchgate.netsemanticscholar.org

Structure-Activity Relationships in Metal Chelation

Understanding the relationship between the structure of the chelating agent and its metal-binding activity is critical for the design of more effective and selective ligands.

The pyridine and carboxylic acid moieties are the primary coordination sites in this compound. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as donor atoms for metal ions. The position of the nitrogen atom within the pyridine ring significantly affects the inhibitory activity and chelation properties. nih.gov

The pKa of the carboxylic acid and the pyridine nitrogen influences the pH at which the ligand can effectively bind to metal ions. The formation of stable five- or six-membered chelate rings involving both the pyridine nitrogen and a carboxylate oxygen is a key factor in the high affinity of these ligands for metal ions. nih.gov Studies on pyridine-carboxylic acid derivatives have shown that they can coordinate to metal ions in various modes, including N,O-chelation. researchgate.net The interplay between the carboxylic acid-carboxylic acid homosynthon and the carboxylic acid-pyridine heterosynthon can also influence the crystal packing and intermolecular interactions. rsc.org Furthermore, modifications to the pyridine ring, such as the introduction of hydroxyl groups, can enhance the metal-binding affinity. nih.gov

The bulky isopropyl side chain of valine can introduce steric hindrance, which may affect the coordination geometry and the stability of the resulting complex. nih.gov This steric factor can also contribute to the selectivity of the ligand for certain metal ions. Furthermore, the amino acid side chains can arrange themselves around the metal coordination site, creating a microenvironment that can shield the complex from hydrolysis and enhance its stability. nih.gov The mode of metal ion binding to the amino acid can vary, with some metal ions coordinating to the nitrogen and carbonyl oxygen (NO coordination) and others to both oxygens (OO coordination). nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for N-(pyridin-3-ylcarbonyl)valine Analogs

The pyridine (B92270) ring is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgnih.gov Pyridine-based compounds exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. ijsat.orgdovepress.comopenaccessjournals.com This diversity stems from the ability of the pyridine nucleus to interact with a multitude of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions, both of which are crucial for binding to protein targets. nih.gov

Future research on analogs of this compound should leverage the known biological activities of pyridine-containing molecules to explore novel therapeutic targets. For instance, various pyridine derivatives have been identified as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov The structural backbone of this compound could be systematically modified to generate a library of analogs for screening against a panel of kinases. Similarly, given that some pyridine compounds have shown activity against neuroreceptors like GABA-A and NMDA, exploring the potential of this compound derivatives in the context of neurological disorders is a valid research avenue. jchemrev.com

The valine moiety also offers opportunities for diversification. As an amino acid, it provides a chiral center and functional groups (a carboxylic acid and an amino group) that can be modified to alter the compound's physicochemical properties, such as solubility and cell permeability, which in turn can influence its biological activity and target profile. google.com The synthesis of a diverse library of this compound analogs with variations in both the pyridine and valine components will be a critical step in the exploration of novel biological targets.

Table 1: Potential Biological Target Classes for this compound Analogs

Target ClassRationale for ExplorationKey Cellular Processes
KinasesMany pyridine-based compounds are known kinase inhibitors. nih.govCell signaling, proliferation, apoptosis.
G-protein coupled receptors (GPCRs)Pyridine derivatives have shown activity at various GPCRs, including neuroreceptors. jchemrev.comNeurotransmission, inflammation, metabolism.
ProteasesThe amino acid component suggests potential for interaction with protease active sites.Protein turnover, apoptosis, viral replication.
Ion ChannelsCertain pyridine compounds modulate ion channel activity.Neuronal excitability, muscle contraction.
Nuclear ReceptorsThe scaffold has the potential to mimic endogenous ligands.Gene expression, metabolism, development.

Application of Advanced Biophysical Techniques for Interaction Characterization

A thorough understanding of how a small molecule interacts with its biological target is fundamental to rational drug design. Advanced biophysical techniques are indispensable tools for characterizing these interactions in detail. acs.orgnih.gov For this compound and its analogs, a suite of biophysical methods can be employed to elucidate their binding affinity, kinetics, thermodynamics, and the specific structural changes induced upon binding.

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of binding kinetics. xantec.com In an SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing the this compound analog would be flowed over the surface. The resulting sensorgram provides data on the association and dissociation rates, from which the binding affinity (KD) can be calculated. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. acs.orgmdpi.com By titrating the this compound analog into a solution containing the target protein, ITC can determine the binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is invaluable for understanding the driving forces behind the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level structural information about the protein-ligand complex in solution. nih.gov Techniques like chemical shift perturbation (CSP) can identify the specific amino acid residues of the target protein that are involved in the interaction with the this compound analog.

Circular Dichroism (CD) Spectroscopy is a rapid method to assess changes in the secondary structure of a protein upon ligand binding. nih.gov While not providing high-resolution structural data, CD can indicate whether the binding of an this compound analog induces conformational changes in its target protein.

Table 2: Biophysical Techniques for Characterizing this compound-Target Interactions

TechniqueInformation GainedKey Advantages
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), affinity (KD). mdpi.comReal-time, label-free.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). acs.orgDirect measurement of thermodynamic parameters.
Nuclear Magnetic Resonance (NMR)Atomic-level structural details of the interaction site. nih.govHigh-resolution structural information in solution.
Circular Dichroism (CD)Ligand-induced conformational changes in the target protein. nih.govRapid assessment of secondary structure changes.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific protein target. researchgate.net If an analog of this compound is found to have potent and selective activity against a particular target, it could be further developed into a chemical probe. This would involve chemically modifying the molecule to incorporate a "handle" for detection or capture, such as a fluorescent tag or a biotin (B1667282) moiety. mdpi.com

The design of a chemical probe based on the this compound scaffold would require careful consideration of the structure-activity relationship (SAR) to ensure that the addition of the tag does not significantly impair its binding to the target. researchgate.net The valine portion of the molecule, with its carboxylic acid and amino groups, offers a convenient site for the attachment of linkers and tags without drastically altering the core pharmacophore.

Once developed, such a chemical probe could be used in a variety of applications. For example, a fluorescently labeled probe could be used in microscopy studies to visualize the subcellular localization of its target protein. A biotinylated probe could be used in pull-down assays coupled with mass spectrometry to identify the binding partners of the target protein, thereby elucidating its function in cellular pathways. researchgate.net The development of a chemical probe from the this compound scaffold would be a valuable contribution to the field of chemical biology, enabling a deeper understanding of the biological roles of its target.

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comresearchgate.net The integration of AI/ML into the discovery pipeline for this compound analogs can significantly enhance the efficiency and success rate of these efforts.

Lead Optimization: Once initial hits are identified, ML models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the analogs, helping to prioritize the most promising candidates for further development. researchgate.net This can significantly reduce the time and cost associated with the lead optimization phase.

The integration of AI and ML into the research and development of this compound and its derivatives represents a powerful strategy to navigate the complexities of modern drug discovery. By leveraging these computational tools, researchers can make more informed decisions, accelerate the discovery process, and ultimately increase the likelihood of developing novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-(pyridin-3-ylcarbonyl)valine?

  • Methodology : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for purity assessment and quantification, as validated for valine derivatives in metabolic studies . Confirm structural integrity via 1H/13C NMR to resolve pyridin-3-ylcarbonyl and valine moieties. Elemental analysis ensures stoichiometric consistency. Reference standards (e.g., nicotinuric acid derivatives, which share structural motifs) can aid spectral interpretation .

Q. What are common synthetic routes for preparing this compound?

  • Methodology : React valine with pyridine-3-carbonyl chloride under basic conditions (e.g., NaHCO₃ or trimethylamine) to acylate the α-amino group. Optimize solvent choice (e.g., DMF or THF) to enhance yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Similar protocols are used for pyridine-carbonyl derivatives in and .

Q. How can researchers verify the hydrolytic stability of this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–8, 37°C) and monitor degradation via HPLC-UV at timed intervals. Compare with control samples (e.g., free valine) to distinguish hydrolysis products. This approach aligns with stability assessments for structurally related amino acid conjugates .

Advanced Research Questions

Q. How to resolve crystallographic data discrepancies in pyridin-3-ylcarbonyl-amino acid derivatives?

  • Methodology : Use SHELXL (crystallographic refinement software) to model disorder or twinning in X-ray data, especially for flexible pyridine or valine side chains . Validate thermal parameters (B-factors) and occupancy ratios. Cross-check with DFT calculations (density functional theory) to refine bond angles and torsional strain.

Q. What strategies optimize regioselective acylation of valine with pyridine-3-carbonyl groups under varying pH?

  • Methodology : Perform pH-dependent kinetic studies (pH 7–10) to balance nucleophilicity of valine’s α-amino group against competing hydrolysis of the acylating agent. Use in situ FTIR to monitor reaction progress. Buffer systems like borate (pH 9.5) may enhance selectivity, as inferred from pyridine-carbonyl synthesis in and .

Q. How to distinguish this compound from its isomers using spectroscopic methods?

  • Methodology : Employ 2D NMR (e.g., COSY, NOESY) to resolve positional isomerism in the pyridine ring or valine stereochemistry. For example, NOE correlations between the pyridine C5 proton and valine’s β-methyl group confirm substitution at the 3-position. High-resolution MS/MS can differentiate isomers via fragmentation patterns .

Q. What experimental designs address contradictory bioactivity data in N-acylated valine derivatives?

  • Methodology : Apply dose-response assays with orthogonal readouts (e.g., enzymatic inhibition vs. cellular uptake) to dissect structure-activity relationships. Use molecular docking to correlate bioactivity with pyridine-carbonyl interactions in target binding pockets. Cross-validate findings using site-directed mutagenesis of proposed binding residues, as demonstrated for valine-based inhibitors in .

Notes on Data Interpretation

  • Crystallographic Refinement : Always cross-validate SHELXL outputs with independent software (e.g., Olex2) to mitigate overfitting .
  • Analytical Consistency : When comparing HPLC-MS data across studies, normalize results to internal standards (e.g., deuterated valine) to account for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.